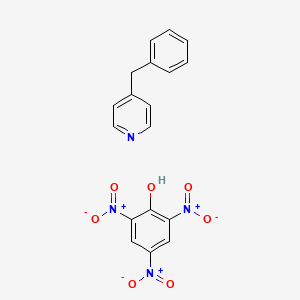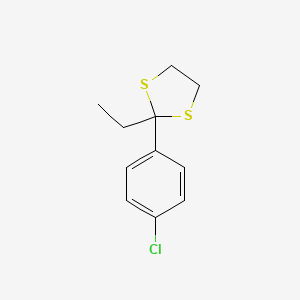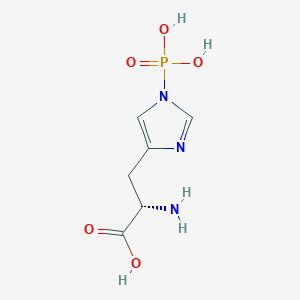![molecular formula C17H26O3 B14728223 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane CAS No. 6288-82-0](/img/structure/B14728223.png)
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring, a phenoxy group, and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the methylphenoxy group This is followed by the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization and alkylation steps. Purification of the final product is typically achieved through distillation or chromatography.
化学反応の分析
Types of Reactions
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring.
科学的研究の応用
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can interact with active sites on enzymes, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
Uniqueness
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications where these properties are desired.
特性
CAS番号 |
6288-82-0 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
2-methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C17H26O3/c1-4-5-8-11-17(3)19-13-15(20-17)12-18-16-10-7-6-9-14(16)2/h6-7,9-10,15H,4-5,8,11-13H2,1-3H3 |
InChIキー |
ZTZQHPBVESZMQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(OCC(O1)COC2=CC=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)

![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)










